(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .Scientific Research Applications
Antimicrobial Applications
- Thiazolidin-4-one derivatives, through a series of chemical reactions involving 2-sulfanylacetic acid and other reactants, have shown promising antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Antifungal and Antibacterial Agents
- Some newly synthesized thiazolidin-4-one derivatives were evaluated for their antimicrobial efficacy, showing potential as antibacterial and antifungal agents. This underscores the utility of thiazolidinone frameworks in creating compounds with significant antimicrobial properties (Baviskar et al., 2013).
Potential Fungicides
- Thiohydantoin derivatives, including compounds with sulfanylideneimidazolidin-4-one structures, have been synthesized and proposed as potential novel fungicides. Their synthesis and theoretical calculations suggest these compounds could have applications in agricultural or pharmaceutical fungicide development (Kobyłka et al., 2019).
Analytical and Voltammetric Applications
- Fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have been synthesized and shown good antimicrobial activities. Additionally, their voltammetric behavior was studied, indicating potential applications in analytical chemistry or environmental monitoring for bismuth(III) removal or separation from water (Makki et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11-7(5-9-12(17)15-13(19)14-9)6-18-10-4-2-1-3-8(10)11/h1-6H,(H2,14,15,17,19)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXGZAAUDSABQ-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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